Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)6-2-9(3-6)4-7(11)10-5-9/h6H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIWKDZOPHCLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common approach involves the annulation of the cyclopentane ring, which can be done using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following table compares Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate with structurally related azaspiro compounds:
Key Observations :
- Steric Effects: tert-Butyl derivatives (e.g., C₁₂H₁₉NO₅) exhibit enhanced steric hindrance, which may influence synthetic accessibility and metabolic stability .
- Ring Heteroatoms : Substitution of nitrogen with oxygen (e.g., 2-oxa-6-azaspiro) modifies hydrogen-bonding capacity and electronic properties .
Q & A
Q. What are the key synthetic routes for Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves annulation strategies to construct the spirocyclic core. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) as precursors, followed by deprotection and esterification. Reaction conditions such as temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based systems for coupling steps) critically impact yield. For example, Suzuki coupling with aryl boronic acids under inert atmospheres can achieve yields >70% .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for structural confirmation. Hydrogen bonding patterns and graph-set analysis (e.g., using Etter’s formalism) further validate the spirocyclic geometry. NMR spectroscopy (¹H/¹³C, COSY, and HSQC) identifies key signals: the methyl ester (~δ 3.7 ppm in ¹H NMR), lactam carbonyl (~170 ppm in ¹³C NMR), and spirocyclic proton splitting patterns .
Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?
- IR Spectroscopy : Confirms lactam (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 212.12 for C₉H₁₃NO₃).
- 2D NMR : Resolves overlapping signals in the spirocyclic core (e.g., NOESY to confirm spatial proximity of protons) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?
Chiral HPLC (e.g., using a Chiralpak® AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) yields enantiomeric excess (ee) >90%. Polarimetry and circular dichroism (CD) verify optical activity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like EGFR or PARP.
- QSAR Models : Relate substituent electronic effects (Hammett σ) to activity.
- DFT Calculations : Optimize transition states for ring-opening reactions critical to prodrug activation .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Key issues include byproduct formation (e.g., lactam ring-opening) and catalyst poisoning. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
